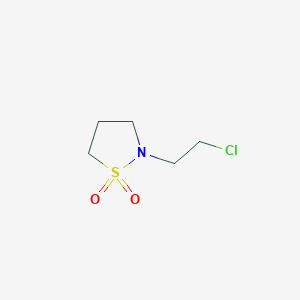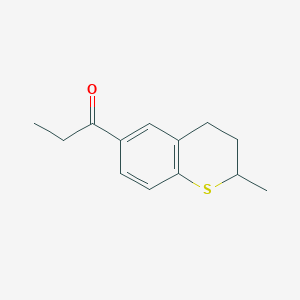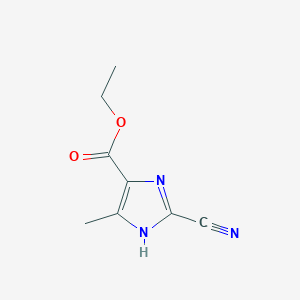
3-Methyl-1-(methylamino)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(methylamino)butan-2-one is an organic compound that belongs to the class of ketones. It is characterized by the presence of a carbonyl group (C=O) bonded to a methyl group and a methylamino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methyl-1-(methylamino)butan-2-one can be synthesized through various methods. One common method involves the reaction of 2-butanone with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic dehydrogenation of 2-butanol. This process uses copper, zinc, or bronze catalysts at temperatures ranging from 400 to 550°C. The conversion rate of 2-butanol to this compound can reach up to 95% .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-(methylamino)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 3-Methyl-2-butanone can be converted to 3-Methyl-2-butanoic acid.
Reduction: The reduction yields 3-Methyl-2-butanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Methyl-1-(methylamino)butan-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of coatings, adhesives, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-(methylamino)butan-2-one involves its interaction with specific molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in various substrates. This interaction leads to the formation of new chemical bonds and the generation of reaction products. The pathways involved in these reactions are often studied using kinetic and mechanistic analyses .
Comparación Con Compuestos Similares
Similar Compounds
2-Butanone:
3-Methyl-2-butanone: Similar in structure but does not have the methylamino group.
Methyl isopropyl ketone: Another name for 3-Methyl-2-butanone, highlighting its structural similarity.
Uniqueness
3-Methyl-1-(methylamino)butan-2-one is unique due to the presence of both a carbonyl group and a methylamino group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C6H13NO |
|---|---|
Peso molecular |
115.17 g/mol |
Nombre IUPAC |
3-methyl-1-(methylamino)butan-2-one |
InChI |
InChI=1S/C6H13NO/c1-5(2)6(8)4-7-3/h5,7H,4H2,1-3H3 |
Clave InChI |
OMWKPVQXGRTCLA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)CNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![METHYL (2S)-2-[[(TERT-BUTOXY)CARBONYL]AMINO]-6-HYDROXYHEXANOATE](/img/structure/B8549647.png)






![4-[(3-Methylphenyl)sulfonyl]benzenamine](/img/structure/B8549698.png)


![2-(3-Bromobenzyl)benzo[b]thiophene](/img/structure/B8549722.png)
![N-Methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B8549729.png)
![2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)prop-2-enal](/img/structure/B8549745.png)
